2-(4-Fluoro-2-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C₉H₉F O₄. This compound features a phenoxyacetic acid backbone, which is characterized by the presence of a fluoro and a methoxy group attached to the aromatic ring. The structure of this compound suggests potential applications in various fields, including medicinal chemistry and agrochemicals.
The synthesis of 2-(4-Fluoro-2-methoxyphenoxy)acetic acid typically involves a nucleophilic substitution reaction. The starting material, 4-fluoro-2-methoxyphenol, reacts with chloroacetic acid in the presence of a base such as sodium hydroxide.
2-(4-Fluoro-2-methoxyphenoxy)acetic acid can undergo various chemical reactions:
The mechanism of action for 2-(4-Fluoro-2-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. The presence of fluoro and methoxy groups enhances its binding affinity and modulates its biological activity.
Research indicates that this compound may inhibit certain enzyme activities or modulate receptor signaling pathways, potentially leading to therapeutic effects such as anti-inflammatory or analgesic properties .
Physical and chemical properties play a crucial role in determining the compound's behavior in various applications, including its stability during storage and its reactivity in synthetic processes .
2-(4-Fluoro-2-methoxyphenoxy)acetic acid has several significant applications:
2-(4-Fluoro-2-methoxyphenoxy)acetic acid (CAS 1785577-68-5) is a structurally optimized phenoxyacetic acid derivative emerging as a pivotal scaffold in targeted therapeutics for metabolic disorders. Characterized by the molecular formula C₉H₉FO₄ and a molecular weight of 200.16 g/mol, it features a fluorine atom at the 4-position and a methoxy group at the 2-position of the phenyl ring, connected to an acetic acid moiety via an ether linkage [3] [6]. This configuration confers distinct electronic properties and metabolic stability compared to earlier phenoxyacetic acid herbicides like 2,4-D or MCPA. Its structural uniqueness lies in the para-fluoro and ortho-methoxy substitution pattern, which enables precise interactions with biological targets involved in glucose homeostasis and insulin sensitization [7].
Compound Name | CAS Number | Molecular Formula | Substitution Pattern | Key Structural Difference | |
---|---|---|---|---|---|
2-(4-Fluoro-2-methoxyphenoxy)acetic acid | 1785577-68-5 | C₉H₉FO₄ | 4-F, 2-OCH₃, ether-linked acetic acid | Gold standard for dual FFA1/PPARδ activity | |
2-(4-Fluoro-2-methoxyphenyl)acetic acid | 886498-61-9 | C₉H₉FO₃ | 4-F, 2-OCH₃, directly attached acetic acid | Lacks ether linkage; reduced target engagement | |
Phenoxyacetic acid | 122-59-8 | C₈H₈O₃ | Unsubstituted | Foundational scaffold; minimal biological activity | |
2-(2-Fluoro-5-methoxyphenoxy)acetic acid | - | C₉H₉FO₄ | 2-F, 5-OCH₃ | Altered substitution position; distinct target profile | [1] [3] [6] |
This compound exemplifies a paradigm shift in metabolic disorder therapeutics through its dual agonism at Free Fatty Acid Receptor 1 (FFA1/GPR40) and Peroxisome Proliferator-Activated Receptor Delta (PPARδ). FFA1 is a G-protein-coupled receptor (GPCR) expressed in pancreatic β-cells that enhances glucose-dependent insulin secretion, while PPARδ is a nuclear receptor that improves insulin sensitivity, mitochondrial function, and β-cell survival [7]. Crucially, the phenoxyacetic acid moiety serves as a pharmacophoric anchor for both targets, enabling synergistic glucose-lowering effects [7].
Synergistic Efficacy: In oral glucose tolerance tests (ICR mice), dual activation reduced blood glucose by 52% at 10 mg/kg—surpassing single-target agonists. This stems from complementary mechanisms: FFA1 rapidly boosts insulin secretion, while PPARδ enhances insulin sensitivity and β-cell resilience [7].
Signaling Pathways and Biological Outcomes:
Target | Signaling Pathway | Downstream Effects | Therapeutic Impact | |
---|---|---|---|---|
FFA1 | Gαq-PLCβ-IP₃-Ca²⁺ | Glucose-dependent insulin secretion | Rapid glycemic control | |
PPARδ | Transcriptional regulation | ↑ Mitochondrial biogenesis, ↓ inflammation | Improved insulin sensitivity, β-cell protection | |
Dual | Integrated insulin secretion and sensitivity | Sustained normoglycemia, β-cell preservation | Disease-modifying potential in T2DM | [7] |
Phenoxyacetic acid derivatives originated as herbicidal agents in the 1940s (e.g., 2,4-D, MCPA), functioning as synthetic auxins that disrupt plant growth [2] . Their transition to human therapeutics began with the discovery that minor structural modifications could redirect bioactivity toward metabolic targets:
Synthetic Advancements:Modern routes employ Williamson ether synthesis between 4-fluoro-2-methoxyphenol and chloroacetic acid under basic conditions (K₂CO₃/DMF), yielding the target compound in >85% purity [8]. Earlier methods involved hazardous chlorination steps, but contemporary approaches use eco-friendly catalysts like tetrabutylammonium iodide [8].
Structure-Activity Relationship (SAR) Evolution:
Structural Feature | Herbicide Era (1940s) | Transitional Analogues (1990s) | Modern Pharmacophore (Present) | |
---|---|---|---|---|
Aromatic Substitution | 2,4-Cl₂ (2,4-D) or 2-CH₃-4-Cl (MCPA) | 4-F or 2-Cl-4-F | 4-F-2-OCH₃ | |
Acetic Acid Linkage | Direct attachment | Direct attachment | Ether spacer (e.g., -OCH₂COOH) | |
Biological Activity | Plant growth disruption | Weak FFA1 agonism (EC₅₀ >1 µM) | Dual FFA1/PPARδ agonism (EC₅₀ <500 nM) | [2] [7] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1